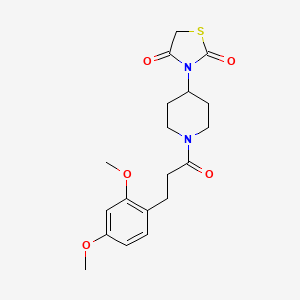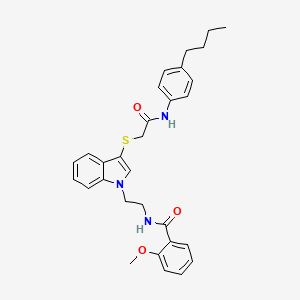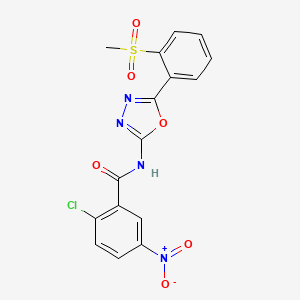![molecular formula C19H19N3O4 B2407991 2-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid CAS No. 895909-68-9](/img/structure/B2407991.png)
2-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid is a unique organic compound with a complex structure and intriguing properties It's characterized by the presence of a tricyclic ring system fused with a diaza group and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Method 1: The compound can be synthesized via a multi-step reaction starting from commercially available precursors. Typically, the synthesis involves:
Formation of the tricyclic ring through a cyclization reaction.
Introduction of the diaza group via nitrogen insertion.
Coupling of the benzoic acid moiety using esterification or amidation reactions.
Reaction conditions often include the use of organic solvents like dichloromethane, base catalysts, and temperature control to facilitate each step.
Industrial Production Methods: Industrial production of 2-{[(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid involves scaling up the synthetic routes. The processes need optimization for yield, purity, and cost-effectiveness. This often includes using automated flow reactors, advanced purification techniques such as crystallization, and high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, primarily targeting the diaza and tricyclic ring systems. Common oxidizing agents include hydrogen peroxide, potassium permanganate, or other peroxides.
Reduction: Reduction reactions involve the transformation of the oxo groups within the compound. Catalytic hydrogenation using palladium on carbon is typically employed.
Substitution: The benzoic acid moiety can participate in substitution reactions, such as halogenation or nitration, using reagents like halogens or nitric acid under controlled conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Palladium on carbon, sodium borohydride.
Substituents: Halogens, nitric acid, sulfuric acid.
Major Products
The reactions yield derivatives of the original compound with modified functional groups, which can significantly alter its chemical and physical properties.
Applications De Recherche Scientifique
2-{[(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid finds diverse applications across several fields:
Chemistry: It serves as a building block for more complex molecules and can be used to study reaction mechanisms.
Biology: The compound can be used in studies of enzyme interactions, protein binding, and as a potential pharmaceutical lead compound.
Medicine: It holds potential as a therapeutic agent, with research exploring its role in targeting specific molecular pathways.
Industry: Used in the synthesis of specialized materials, including polymers and advanced composites, due to its unique structural properties.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, including enzymes, receptors, and proteins. The diaza and tricyclic ring systems play a crucial role in binding to these targets, modulating their activity. The specific pathways involved often include inhibition of enzymatic activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Comparing 2-{[(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid with other compounds reveals its unique structural features:
Similar Compounds: Examples include structurally related tricyclic compounds and diaza derivatives, like 2-{[(5,10-dioxo-6,7-diazatricyclo[6.3.1.01,6]undeca-3,5-dien-11-yl)carbonyl]amino}benzoic acid.
Uniqueness: Its specific combination of tricyclic and diaza structures, along with the benzoic acid moiety, sets it apart, providing unique reactivity and binding properties.
]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid in various scientific disciplines. Its unique structure and reactivity offer numerous opportunities for further research and application.
Propriétés
IUPAC Name |
2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-17-7-3-6-16-13-8-12(10-22(16)17)9-21(11-13)19(26)20-15-5-2-1-4-14(15)18(24)25/h1-7,12-13H,8-11H2,(H,20,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEFEQMDJBJJLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC=C4C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)
![1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2407909.png)
![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)


![1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one](/img/structure/B2407917.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2407918.png)


![2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B2407925.png)
![methyl 2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2407926.png)
![Tert-butyl (3aS,7aR)-2-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2407928.png)
![6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2407930.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine](/img/structure/B2407931.png)
